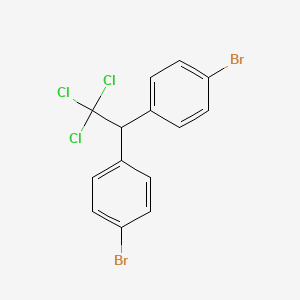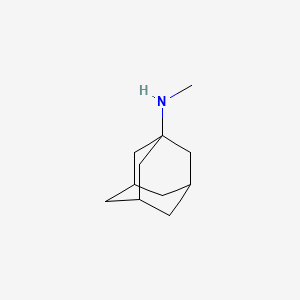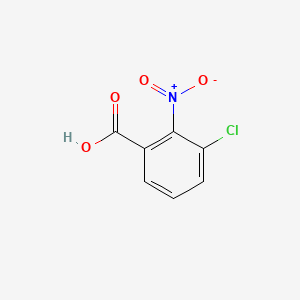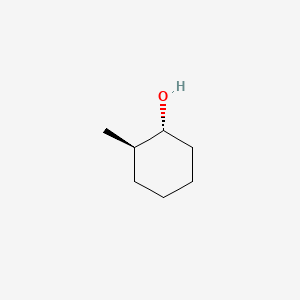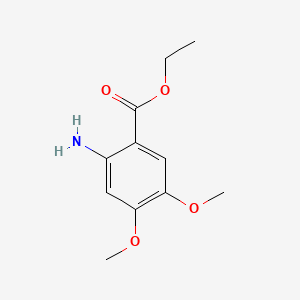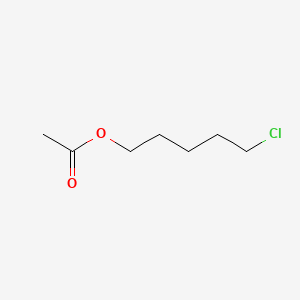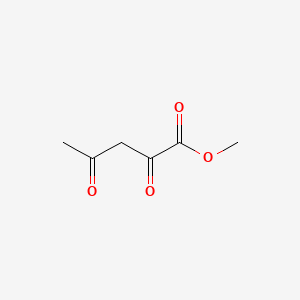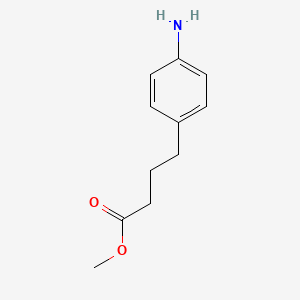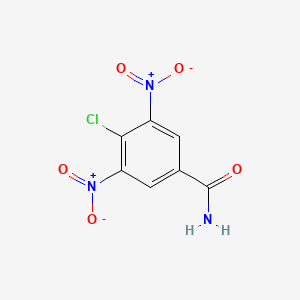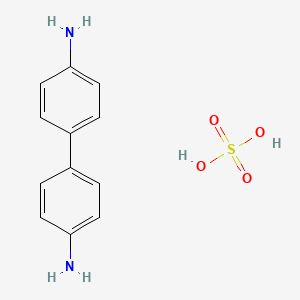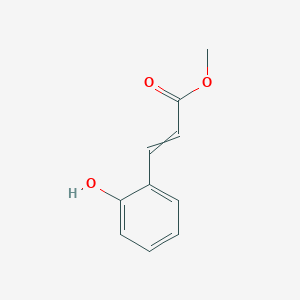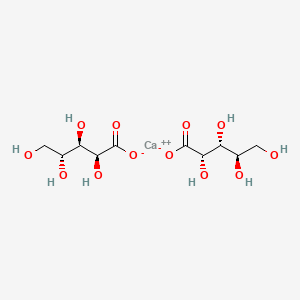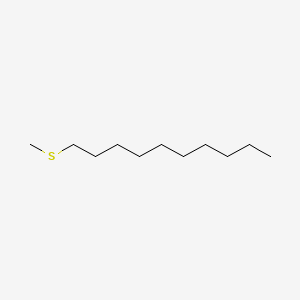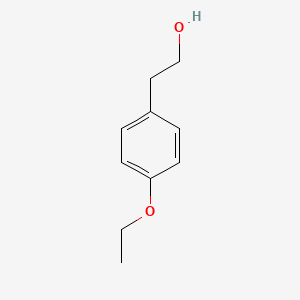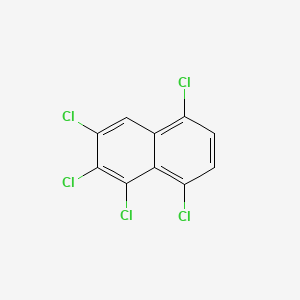
1,2,3,5,8-Pentachloronaphthalene
Vue d'ensemble
Description
1,2,3,5,8-Pentachloronaphthalene is a chemical compound with the formula C10H3Cl5. It is a pale-yellow to white solid or powder with an aromatic odor . It is used in lubricants and in the manufacture of insulation for electrical wire .
Molecular Structure Analysis
The molecular structure of 1,2,3,5,8-Pentachloronaphthalene consists of a naphthalene core with five chlorine atoms substituted at the 1, 2, 3, 5, and 8 positions . The molecular weight is 300.396 .Physical And Chemical Properties Analysis
1,2,3,5,8-Pentachloronaphthalene has a boiling point of 327-371°C and a melting point of 120°C. It has a density of 1.7 g/cm³ and is insoluble in water . Its vapor pressure is less than 1 mmHg .Applications De Recherche Scientifique
Analysis in Environmental Samples
Research on 1,2,3,5,8-Pentachloronaphthalene includes its identification and analysis in various environmental samples. For instance, Imagawa, Yamashita, and Miyazaki (1993) identified isomers of pentachloronaphthalene in fly ash from a municipal waste incinerator. They used gas chromatography/mass spectrometry for this analysis, highlighting the chemical's presence in environmental pollution and its potential for bioaccumulation (Imagawa, T., Yamashita, N., & Miyazaki, A., 1993).
Environmental Impact and Toxicology
The environmental impact and toxicological studies of chlorinated naphthalenes, which include pentachloronaphthalene, have been a subject of research. Kilanowicz, Galoch, and Sapota (2004) investigated the disposition of pentachloronaphthalene in rats, finding slow turnover rates in the body and potential for accumulation with repeated exposure. This study is crucial for understanding the environmental persistence and biological effects of pentachloronaphthalene (Kilanowicz, A., Galoch, A., & Sapota, A., 2004).
Synthesis and Characterization
The synthesis and characterization of chlorinated naphthalenes, including pentachloronaphthalene, have been explored in several studies. For example, Mare and Suzuki (1968) discussed the synthesis of a 1,2,3,4,8-pentachloro-1,2-dihydronaphthalene, contributing to the understanding of the chemical structure and properties of chlorinated naphthalenes (Mare, P. & Suzuki, H., 1968).
Safety And Hazards
Exposure to 1,2,3,5,8-Pentachloronaphthalene can occur through inhalation, skin absorption, ingestion, skin and/or eye contact. It can cause symptoms such as headache, lassitude (weakness, exhaustion), dizziness, anorexia; pruritus, acne-form skin eruptions; jaundice, liver necrosis . It is recommended to prevent skin and eye contact, and to wash the skin immediately when it becomes contaminated .
Propriétés
IUPAC Name |
1,2,3,5,8-pentachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-5-1-2-6(12)8-4(5)3-7(13)9(14)10(8)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYRFNJXZVEGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164507 | |
| Record name | 1,2,3,5,8-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5,8-Pentachloronaphthalene | |
CAS RN |
150224-24-1 | |
| Record name | Naphthalene, 1,2,3,5,8-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,5,8-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



